2-(2-Fluorophenyl)thiophene
Overview
Description
2-(2-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a fluorophenyl group at the second position.
Scientific Research Applications
2-(2-Fluorophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Fluorophenyl)thiophene are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets, COX and LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of pro-inflammatory mediators . By inhibiting COX and LOX enzymes, this compound disrupts this pathway, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting the activity of COX and LOX enzymes, the compound decreases the production of pro-inflammatory mediators. This leads to a reduction in the inflammatory response at a cellular level .
Safety and Hazards
Future Directions
Thiophene-based compounds, including 2-(2-Fluorophenyl)thiophene, have been the subject of ongoing research due to their potential biological activities and applications in various fields . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing applications in material science and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluorophenyl halide in the presence of a palladium catalyst . Another method includes the direct fluorination of thiophene using molecular fluorine, although this process requires careful control due to the high reactivity of fluorine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophenes.
Comparison with Similar Compounds
- 2-Fluorothiophene
- 3-Fluorothiophene
- 2-(3-Fluorophenyl)thiophene
Comparison: 2-(2-Fluorophenyl)thiophene is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. Compared to 2-Fluorothiophene and 3-Fluorothiophene, the presence of the phenyl ring in this compound provides additional sites for functionalization and potential interactions with biological targets .
Properties
IUPAC Name |
2-(2-fluorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFSGWLAWEBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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